molecular formula C11H16ClN3O2 B2633254 6-chloro-5-nitro-N,N-dipropylpyridin-2-amine CAS No. 1987059-65-3

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine

Cat. No.: B2633254
CAS No.: 1987059-65-3
M. Wt: 257.72
InChI Key: FBXCHBXANJLJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 5th position, and two propyl groups attached to the nitrogen atom at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-nitro-N,N-dipropylpyridin-2-amine typically involves the nitration of a chlorinated pyridine derivative followed by the introduction of propyl groups. One common method involves the nitration of 6-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The resulting 6-chloro-5-nitropyridine is then subjected to a nucleophilic substitution reaction with dipropylamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and substitution reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Reduction: 6-amino-5-nitro-N,N-dipropylpyridin-2-amine.

    Substitution: 6-methoxy-5-nitro-N,N-dipropylpyridin-2-amine.

Scientific Research Applications

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-chloro-5-nitro-N,N-dipropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the propyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-5-nitropyridin-2-amine
  • 6-chloro-5-nitro-N,N-dimethylpyridin-2-amine
  • 6-chloro-5-nitro-N,N-diethylpyridin-2-amine

Uniqueness

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine is unique due to the presence of two propyl groups, which influence its chemical reactivity and biological activity. Compared to its dimethyl and diethyl analogs, the dipropyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-3-7-14(8-4-2)10-6-5-9(15(16)17)11(12)13-10/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXCHBXANJLJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.